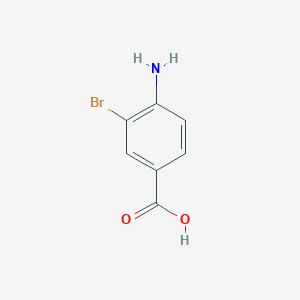

4-Amino-3-bromobenzoic acid

説明

Contextualization within Aromatic Carboxylic Acid Chemistry

4-Amino-3-bromobenzoic acid belongs to the family of aromatic carboxylic acids. aakash.ac.in This classification is due to its molecular structure, which features a carboxyl group (-COOH) attached to a benzene (B151609) ring. aakash.ac.in The defining characteristic of this molecule is the presence of three distinct functional groups attached to the central aromatic ring: a carboxylic acid, an amino group (-NH2), and a bromine atom (-Br).

The specific arrangement of these groups on the benzene ring—an amino group at position 4 and a bromine atom at position 3 relative to the carboxylic acid—creates a unique electronic environment that dictates its chemical reactivity. Like other aromatic carboxylic acids, it can undergo reactions typical of both the carboxylic acid group and the aromatic ring. aakash.ac.in

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrNO2 nih.gov |

| Molecular Weight | 216.03 g/mol nih.gov |

| Melting Point | 211-215 °C sigmaaldrich.comchemdad.com |

| Appearance | White to tan powder chemimpex.com |

| CAS Number | 6311-37-1 chemimpex.com |

Significance as a Versatile Synthetic Building Block in Organic Synthesis

The true value of this compound in organic chemistry lies in its role as a versatile synthetic building block. chemimpex.com The presence of three different reactive sites—the carboxylic acid, the amino group, and the carbon-bromine bond—allows for a wide array of chemical transformations. Chemists can selectively target these groups to construct more complex molecules.

The functional groups enable a variety of reactions:

Carboxylic Acid Group: Can undergo esterification with alcohols or amidation with amines to form corresponding esters and amides. It is also utilized in peptide synthesis. sigmaaldrich.comsmolecule.com

Amino Group: Can be acylated to form different amides or can be a key partner in the formation of heterocyclic structures like benzothiazines. smolecule.comnih.gov

Bromine Atom: The bromine substituent significantly enhances the molecule's reactivity, making it a valuable component in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. chemimpex.com This is crucial for linking the benzoic acid core to other molecular fragments.

This trifunctional nature makes it an important intermediate in the multi-step synthesis of complex organic molecules and specialty chemicals. chemimpex.com

Overview of Research Trajectories and Multidisciplinary Relevance

The unique structural features of this compound make it a valuable compound across several scientific disciplines. Its application is not limited to one area but spans various fields of research and development.

Key research areas include:

Pharmaceutical and Medicinal Chemistry: It serves as an important intermediate in the synthesis of a range of pharmaceutical agents. chemimpex.com Research has explored its use as a precursor for potential anti-inflammatory, analgesic, and antibacterial compounds. chemimpex.combiosynth.com It has been used as an intermediate for creating sulfonamides and benzothiazines. nih.govscienceopen.com

Materials Science: The compound is used in the formulation of polymers and resins. chemimpex.com Its structure can be incorporated into larger polymer chains to enhance properties like thermal stability and chemical resistance. chemimpex.com

Dyes and Pigments: Due to its aromatic nature, it is utilized in the production of dyes, contributing to the development of vibrant colors for textiles and other materials. chemimpex.com

Biochemical Research: In biochemistry, it is employed in studies related to enzyme inhibition and protein interactions, helping to elucidate biological processes. chemimpex.combiosynth.com

Agrochemicals: The compound plays a role in the development of new herbicides and pesticides, aiming to improve crop protection. chemimpex.com

The broad utility of this compound highlights its importance as a fundamental component in advancing innovation across these interconnected fields. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-amino-3-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIVZIVVJNFTIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60286040 | |

| Record name | 4-Amino-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-37-1 | |

| Record name | 4-Amino-3-bromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6311-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-bromobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6311-37-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60286040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-bromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3 Bromobenzoic Acid and Its Derivatives

Established Synthetic Pathways and Precursor Chemistry

The primary and most established route to 4-Amino-3-bromobenzoic acid involves the direct electrophilic bromination of 4-aminobenzoic acid. This process requires careful control of reaction conditions to ensure the desired product is formed with high purity and yield.

Bromination Protocols for 4-Aminobenzoic Acid: Classical and Modern Approaches

The direct bromination of 4-aminobenzoic acid is a common method for synthesizing this compound. oszk.hu Classical approaches often utilize molecular bromine (Br₂) as the brominating agent, sometimes in the presence of a catalyst like iron(III) bromide in a solvent such as acetic acid. smolecule.com

More modern and often milder methods have been developed to improve safety, selectivity, and environmental friendliness. One such method employs a combination of ammonium (B1175870) bromide or potassium bromide with an oxidizing agent like hydrogen peroxide in acetic acid. researchgate.netnih.govscienceopen.com This in situ generation of the electrophilic bromine species avoids the handling of highly toxic and corrosive liquid bromine. researchgate.net N-Bromosuccinimide (NBS) is another widely used modern reagent that serves as a stable and easy-to-handle source of electrophilic bromine for aromatic compounds. google.comnsf.govyoutube.com The reaction conditions for these protocols can vary, impacting yield and reaction time. For instance, a method using potassium bromate (B103136) and potassium bromide in the presence of dilute acid reports a 76% yield in just 20 minutes. rasayanjournal.co.in

| Brominating Agent/System | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| KBrO₃ / KBr | Dilute Acid | 20 minutes | 76% | rasayanjournal.co.in |

| Ammonium Bromide / H₂O₂ | Acetic Acid | Room Temperature, 3 hours | Not specified in abstract | nih.govscienceopen.com |

| Br₂ / FeBr₃ | Acetic Acid | 60-80°C | 68-75% (on 4-nitrobenzoic acid) | smolecule.com |

| N-Bromosuccinimide (NBS) | Aqueous Alkali | Room Temperature | Good yields reported | google.com |

Regioselectivity Control in Aromatic Halogenation Reactions

The specific placement of the bromine atom at the 3-position (ortho to the amino group and meta to the carboxyl group) is governed by the directing effects of the functional groups on the benzene (B151609) ring. cognitoedu.org

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para-director. cognitoedu.orguobabylon.edu.iq It donates electron density to the aromatic ring through a strong resonance effect (+M), which significantly increases the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. uomustansiriyah.edu.iqlibretexts.org This makes these positions more nucleophilic and thus more susceptible to attack by an electrophile like Br⁺.

Carboxyl Group (-COOH): The carboxyl group is a deactivating group and a meta-director. cognitoedu.org It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles. wikipedia.org This deactivation is most pronounced at the ortho and para positions, leaving the meta (positions 3 and 5) positions as the most reactive sites by default.

In 4-aminobenzoic acid, these two effects are in competition. The powerfully activating amino group dominates, directing the incoming electrophile to one of its ortho positions (positions 3 or 5, as position 4 is already substituted). uobabylon.edu.iq Therefore, bromination occurs primarily at the 3-position, yielding this compound.

Advanced Synthetic Strategies and Process Optimization

To create more complex derivatives or to improve the efficiency and selectivity of the synthesis, chemists employ advanced strategies such as one-pot reactions and the use of protecting groups.

One-Pot Synthesis and Cascade Reactions for Functionalized Analogs

One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency and waste reduction. google.com For instance, palladium-catalyzed cascade reactions have been developed for the synthesis of quinazolin-4(3H)-ones, which can be derived from aminobenzoic acids. rsc.org These reactions can involve a sequence of events like alcohol oxidation, nitro reduction (if starting from a nitro-analog), condensation, and dehydrogenation in a single process. While direct one-pot syntheses for specifically functionalized this compound analogs are less commonly detailed in general literature, the principles are widely applied in medicinal chemistry to build complex molecules from simpler, halogenated building blocks. rsc.orgnih.gov

Protecting Group Chemistry in Multi-Step Syntheses

Protecting groups are temporary "masks" for reactive functional groups, preventing them from reacting while another part of the molecule is being modified. pressbooks.pub This strategy is crucial for achieving regioselectivity that is not possible with the directing effects of the original functional groups alone.

In the context of synthesizing derivatives of this compound, the highly reactive amino group can be temporarily protected. A common method is to convert the amine into an amide, for example, by reacting it with acetic anhydride (B1165640) to form an acetanilide. mdpi.com This acetyl group is less activating than the amino group, which can help control subsequent reactions. uobabylon.edu.iq More sophisticated protecting groups like the t-butyloxycarbonyl (Boc) group are also widely used for amines. gsconlinepress.commasterorganicchemistry.com The Boc group can be easily removed with a mild acid once its protective function is no longer needed. masterorganicchemistry.com Similarly, the carboxylic acid can be protected by converting it into an ester, which can direct bromination differently and prevent unwanted side reactions. After the desired modifications are made, the protecting groups are removed in a deprotection step to reveal the final molecule. pressbooks.publibretexts.org

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry increasingly emphasizes green chemistry principles to reduce environmental impact. This involves using less hazardous materials, avoiding toxic solvents, and improving energy efficiency. ijisrt.comresearchgate.net

Several green approaches have been applied to the bromination of aromatic amines:

Safer Brominating Agents: Replacing molecular bromine with systems like potassium bromide (KBr) and an oxidant such as hydrogen peroxide (H₂O₂) or orthoperiodic acid generates the brominating agent in situ, minimizing hazards. researchgate.netorganic-chemistry.orgtandfonline.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to significantly reduce reaction times and sometimes improve yields compared to conventional heating. kau.edu.sa

Greener Solvents: The use of water or polyethylene (B3416737) glycol (PEG) as a reaction medium instead of more hazardous organic solvents like dichloromethane (B109758) or acetic acid is a key green strategy. organic-chemistry.orgheteroletters.org Some reactions can even be performed under solvent-free conditions. ijisrt.comrsc.org

Catalysis: Employing non-toxic, recyclable catalysts like boric acid or ceric ammonium nitrate (B79036) can enhance reaction efficiency and selectivity while being more environmentally benign. tandfonline.comheteroletters.org One study describes a palladium-catalyzed method for meta-C-H bromination, offering an alternative regioselectivity to classical methods. rsc.org

These green methodologies aim to make the synthesis of this compound and its derivatives safer, more efficient, and more sustainable. rsc.org

Solvent-Free Reactions and Alternative Media

The push towards "green chemistry" has highlighted the importance of minimizing or eliminating the use of volatile organic solvents, which are often toxic, flammable, and environmentally damaging. tandfonline.com Solvent-free synthesis, where reactions are conducted by grinding solid reactants together or by reacting them in a melt phase, represents a significant step in this direction. tandfonline.comtandfonline.com

One notable approach to synthesizing aromatic amines under solvent-free conditions is the Ullmann C-N coupling reaction. A patented method describes the synthesis of various aromatic amine compounds by reacting an aryl halide with an amine in the presence of a copper powder catalyst without any organic solvent. google.com This method is characterized by its simple operation, low catalyst consumption, and high product yield without the need for strong bases or other additives, making it suitable for industrial-scale production. google.com While a direct solvent-free synthesis of this compound using this method is not explicitly detailed, the principle can be applied to the synthesis of its N-substituted derivatives from a suitable bromobenzoic acid precursor.

Another documented synthesis of this compound itself utilizes acetic acid as the reaction medium. In this procedure, 4-Aminobenzoic acid is reacted with ammonium bromide and hydrogen peroxide in acetic acid at room temperature. researchgate.net Although not strictly solvent-free, the use of acetic acid, a recyclable and less hazardous solvent compared to many chlorinated hydrocarbons, represents a move towards alternative media.

The concept of solvent-free reactivity has been successfully applied to a variety of organic reactions, including aldol (B89426) condensations, Wittig reactions, and Baeyer-Villiger oxidations, often initiated by simple grinding of the reactants. tandfonline.comtandfonline.com These methodologies underscore the potential for developing a completely solvent-free process for the synthesis of this compound and its derivatives.

Table 1: Examples of Solvent-Free or Alternative Media Reactions

| Reaction Type | Reactants | Conditions | Relevance to Target Compound | Reference |

|---|---|---|---|---|

| Ullmann C-N Coupling | Aryl halide, Amine | Copper powder catalyst, Solvent-free | Potential for synthesizing N-substituted derivatives of this compound. | google.com |

| Bromination | 4-Aminobenzoic acid, Ammonium bromide, Hydrogen peroxide | Acetic acid solvent, Room temperature | Direct synthesis of this compound. | researchgate.net |

| Imine Synthesis | ortho-Vanillin, 4-Toluidine | Solventless, Melt phase | Demonstrates C-N bond formation under solvent-free conditions, applicable to derivative synthesis. | tandfonline.com |

Catalytic Approaches for Sustainable Production

Catalysis is a cornerstone of sustainable chemical manufacturing, offering pathways to reactions with higher efficiency, selectivity, and reduced energy consumption. For the synthesis of this compound and its derivatives, several catalytic strategies have been explored.

Copper-Catalyzed Amination: Copper-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. Research has demonstrated a chemo- and regioselective copper-catalyzed amination of 2-bromobenzoic acids to produce N-aryl and N-alkyl anthranilic acid derivatives in yields up to 99%. nih.gov This method notably eliminates the need for protecting the carboxylic acid group. nih.gov A typical procedure involves refluxing the bromobenzoic acid with an amine in the presence of a copper powder and copper(I) oxide catalyst system with potassium carbonate as the base. nih.gov This approach is highly relevant for creating a diverse library of N-substituted derivatives of 3-aminobenzoic acids. A solvent-free version of the copper-catalyzed Ullmann reaction has also been patented, further enhancing its sustainability profile. google.com

Palladium-Catalyzed Hydrogenation: The reduction of a nitro group to an amine is a common step in the synthesis of aromatic amines. Catalytic hydrogenation is a much greener alternative to traditional reducing agents like tin(II) chloride. google.com A method for preparing 4-aminobenzoic acid involves the catalytic hydrogenation of 4-nitrobenzoic acid using a 5% Palladium on carbon (Pd/C) catalyst. google.com The reaction is carried out in water under relatively low hydrogen pressure (1-2 MPa) and temperature (60-70 °C), achieving yields above 95% and high purity. google.com This catalytic reduction could be readily adapted for the synthesis of this compound from its precursor, 4-bromo-3-nitrobenzoic acid.

Novel and Recyclable Catalysts: The development of novel and recyclable catalysts is a key goal in sustainable chemistry.

PEG-SO₃H: Polyethylene glycol-sulfuric acid (PEG-SO₃H) has been employed as an efficient and recyclable catalyst for the synthesis of benzoxazole (B165842) derivatives from 2-aminophenols and various benzoic acids, including 4-bromobenzoic acid. arabjchem.org This demonstrates a catalytic application for a derivative of the core structure.

g-C₃N₄: Graphitic carbon nitride (g-C₃N₄) has emerged as a promising metal-free photocatalyst. It can be used for the sustainable synthesis of various aryl acids from aryl halides under visible light irradiation. rsc.orgresearchgate.net This technology offers a potentially transformative approach to activating C-X bonds for subsequent reactions in a green manner.

Iron-Based Catalysts: Cooperative catalyst systems, such as those combining iron(III) chloride (FeCl₃) with an amine or guanidinium (B1211019) carbonate, have been developed for reactions involving carboxylic acids. nih.gov These systems are effective, sustainable, and utilize easily accessible components. nih.gov

Table 2: Catalytic Methods for the Synthesis of this compound and Derivatives

| Catalyst System | Reaction Type | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Cu powder / Cu₂O | N-Arylation/N-Alkylation | 2-Bromobenzoic acid | High yield (up to 99%), regioselective, no acid protection needed. | nih.gov |

| 5% Pd/C | Nitro Group Reduction | 4-Nitrobenzoic acid | High yield (>95%), uses water as solvent, low pressure/temperature. | google.com |

| PEG-SO₃H | Benzoxazole Synthesis | 4-Bromobenzoic acid | Recyclable catalyst, efficient synthesis of derivatives. | arabjchem.org |

| g-C₃N₄ | Photocatalytic Synthesis | Aryl halides | Metal-free, uses visible light, sustainable. | rsc.orgresearchgate.net |

| FeCl₃ / Amine | Epoxide Ring Opening | Benzoic acid | Cooperative catalysis, sustainable, easily accessible. | nih.gov |

Molecular Structure and Advanced Crystallographic Investigations of 4 Amino 3 Bromobenzoic Acid

Intermolecular Hydrogen Bonding Networks and Supramolecular Architecture

The crystal structure of 4-Amino-3-bromobenzoic acid is distinguished by an extensive network of hydrogen bonds, which are pivotal in the formation of its stable, three-dimensional supramolecular architecture. nih.govresearchgate.netnih.gov These interactions guide the assembly of the individual molecules into larger, ordered motifs.

A predominant feature of the 4-A3BBA crystal structure is the formation of centrosymmetric dimers through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.govresearchgate.netnih.gov This classic carboxylic acid dimerization results in the formation of a robust eight-membered ring motif, specifically denoted as an R₂²(8) ring in graph-set notation. nih.govresearchgate.net This interaction is a primary driving force in the initial pairing of the molecules.

Beyond the initial dimerization, the structure is further extended into a polymeric assembly through a series of additional intermolecular hydrogen bonds. nih.govresearchgate.netnih.gov These interactions link the primary dimers, creating a more complex and stable network. The amino groups and the carboxylate oxygen atoms that are not involved in the primary dimerization act as donors and acceptors, respectively, for these further interactions.

The resulting supramolecular structure is characterized by the presence of several distinct ring motifs, as described by graph-set analysis. These include:

R₂¹(6) motifs : These rings are formed by hydrogen bonds linking the dimers. nih.govresearchgate.net

R₃²(8) motifs : These larger rings also contribute to the interconnection of the dimer units. nih.govresearchgate.net

The combination of these varied hydrogen bonding interactions results in a highly organized and robust three-dimensional network. researchgate.net

Intramolecular Interactions: N—H···Br Hydrogen Bonding and Five-Membered Ring Formation

A notable feature within the molecular conformation of this compound is the presence of an intramolecular hydrogen bond of the N—H···Br type. nih.govresearchgate.net In both of the independent molecules within the asymmetric unit, one of the hydrogen atoms of the amino group forms a hydrogen bond with the adjacent bromine atom. nih.govresearchgate.net This interaction results in the formation of a stable, planar, five-membered ring (Br/C/C/N/H). nih.govresearchgate.net This intramolecular connection contributes to the relative planarity of the molecule and influences the orientation of the amino group. Dotted lines in the ORTEP drawing of the molecule indicate these intramolecular hydrogen bonds. scienceopen.com

Single-Crystal X-ray Diffraction Methodology and Data Refinement Paradigms

The crystallographic data for this compound were obtained through single-crystal X-ray diffraction analysis. nih.govscienceopen.com A suitable single crystal, obtained by recrystallization, was mounted on a diffractometer. nih.govresearchgate.net

The key aspects of the data collection and refinement process include:

Data Collection : A Bruker Kappa APEXII CCD diffractometer was used for data collection with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K. researchgate.netscienceopen.com A large number of reflections were measured, and after processing, a set of independent reflections was obtained for structure solution and refinement. nih.govscienceopen.com An absorption correction was applied to the data. researchgate.netscienceopen.com

Structure Solution and Refinement : The structure was solved using direct methods with programs like SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. nih.gov The refinement process involved adjusting atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. scienceopen.com Hydrogen atoms, including those of the amino groups, were located in a difference map and refined, while others were placed in geometrically calculated positions and refined using a riding model. nih.govresearchgate.net

Refinement Statistics : The quality of the final crystal structure model is indicated by several parameters, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). nih.govscienceopen.com For 4-A3BBA, the final R-factor was 0.030 for observed reflections, and the wR(F²) was 0.059 for all data, indicating a high-quality refinement. researchgate.netscienceopen.com The data-to-parameter ratio was 18.3. researchgate.netscienceopen.com

The following tables summarize the crystal data and the hydrogen-bond geometry for this compound.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₆BrNO₂ |

| Formula Weight | 216.04 |

| Temperature | 296 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 24.3968 (11) Å |

| b | 4.8388 (2) Å |

| c | 12.8040 (5) Å |

| Volume | 1511.53 (11) ų |

| Z | 8 |

| R-factor (R1) | 0.030 |

| Weighted R-factor (wR2) | 0.059 |

Data sourced from Arshad, M. N., et al. (2009). nih.govresearchgate.netscienceopen.com

Table 2: Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O1—H1···O4 | 0.82 | 1.76 | 2.564 (3) | 165 |

| N1—H1B···O2 | 0.83 (5) | 2.57 (5) | 3.313 (4) | 149 (4) |

| N2—H2A···Br1 | 0.99 (4) | 2.69 (4) | 3.630 (4) | 158 (3) |

| O3—H3···O2 | 0.82 | 1.90 | 2.723 (3) | 178 |

| C12—H12···O4 | 0.93 | 2.54 | 3.470 (4) | 174 |

D = donor, A = acceptor. Data sourced from Arshad, M. N., et al. (2009). researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Ammonium (B1175870) bromide |

| 4-Amino Benzoic acid |

| Hydrogen peroxide |

| m-Bromobenzoic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 4-Amino-3-bromobenzoic acid, both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy have been employed to analyze its vibrational modes.

The FT-IR and FT-Raman spectra of this compound were recorded in the 400-4000 cm⁻¹ and 50-4000 cm⁻¹ regions, respectively. researchgate.net Computational studies have identified four possible conformers (C1, C2, C3, and C4) for this molecule, with the C1 form being the most stable. researchgate.net The vibrational assignments are based on the total energy distribution (TED) of the vibrational modes. researchgate.net

Key vibrational frequencies observed in the spectra provide clear evidence for the presence of the carboxylic acid and amino functional groups. For instance, the characteristic peaks for the C=O stretching of the carboxylic acid group and the N-H and O-H stretching vibrations are prominent. A comparative analysis with related molecules, such as 2-amino-5-bromobenzoic acid, aids in the precise assignment of these vibrational bands. indexcopernicus.com

Table 1: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300–3500 |

| Carboxylic Acid (O-H) | Stretching | ~2500–3000 |

| Carbonyl (C=O) | Stretching | ~1680 |

| Amino (N-H) | Bending | ~1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. In this compound, the aromatic protons typically appear as doublets in the region of δ 7.2–8.1 ppm. The amino group protons are often observed as a broad singlet between δ 5.5 and 6.0 ppm, while the carboxylic acid proton signal may be broadened due to chemical exchange.

For more complex structural assignments and to resolve any ambiguities in the 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be utilized. These experiments help to establish correlations between protons and carbons, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to study its fragmentation patterns. The molecular weight of this compound is 216.03 g/mol . sigmaaldrich.com

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight. Due to the presence of bromine, a characteristic isotopic pattern is expected, with peaks for both the ⁷⁹Br and ⁸¹Br isotopes. Common fragmentation pathways for aromatic carboxylic acids involve the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.orgdocbrown.info For this compound, fragmentation could also involve the loss of the bromine atom or the amino group. The exact mass can distinguish it from its positional isomers.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 216/218 |

| [M-OH]⁺ | Loss of hydroxyl radical | 199/201 |

| [M-COOH]⁺ | Loss of carboxyl group | 171/173 |

| [M-Br]⁺ | Loss of bromine radical | 137 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of an aromatic compound like this compound is influenced by the substituents on the benzene (B151609) ring. The amino and carboxyl groups act as chromophores and auxochromes, affecting the wavelength and intensity of the absorption bands. A study on the related compound 2-amino-5-bromobenzoic acid showed UV absorption in the 200–400 nm range when measured in ethanol (B145695) and water. indexcopernicus.com Similarly, 4-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 278 nm. sielc.com The presence of the bromine atom and the specific substitution pattern in this compound would be expected to cause shifts in these absorption maxima.

Reactivity and Reaction Mechanisms of 4 Amino 3 Bromobenzoic Acid

Electrophilic Aromatic Substitution Reactions at the Aromatic Ring

The benzene (B151609) ring of 4-amino-3-bromobenzoic acid is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. The outcome of such reactions is largely governed by the directing effects of the existing substituents.

In this compound, the powerful activating and ortho, para-directing influence of the amino group dominates. The positions ortho to the amino group are at C3 and C5. The C3 position is already substituted with a bromine atom. Therefore, incoming electrophiles are primarily directed to the C5 position. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | 4 | Strong electron-donating (resonance) | ortho, para (Activating) |

| -Br | 3 | Electron-withdrawing (inductive), weak electron-donating (resonance) | ortho, para (Deactivating) |

| -COOH | 1 | Strong electron-withdrawing (inductive and resonance) | meta (Deactivating) |

Due to the strong activation by the amino group, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at the C5 position. However, the high reactivity conferred by the amino group can sometimes lead to multiple substitutions if the reaction conditions are not carefully controlled. To achieve monosubstitution, it is often necessary to first protect the amino group, for example, by converting it to an amide. This moderates its activating effect and allows for more selective reactions.

Nucleophilic Substitution Reactions Involving the Bromine Center

The bromine atom at the C3 position of this compound can be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of the electron-withdrawing carboxylic acid group, although not optimally positioned for activation, and the potential for the amino group to be protonated under certain conditions can influence the reactivity of the bromine center.

The bromine atom serves as a good leaving group in these reactions. Nucleophiles such as amines, thiols, and hydroxides can replace the bromine atom, allowing for the introduction of a wide range of functional groups onto the aromatic ring. These reactions are pivotal in the synthesis of more complex molecules. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form new carbon-carbon bonds at the position of the bromine atom.

Transformations of the Amino Functional Group

The amino group is a primary amine and can undergo a variety of chemical transformations, significantly expanding the synthetic utility of this compound.

Acylation, Alkylation, and Arylation Reactions

The nitrogen atom of the amino group possesses a lone pair of electrons, making it nucleophilic. This allows it to react with various electrophiles.

Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. For example, treatment with acetic anhydride (B1165640) yields the corresponding acetamide. This transformation is often used as a protective strategy in electrophilic aromatic substitution to moderate the high reactivity of the amino group.

Alkylation and Arylation: The amino group can also undergo alkylation and arylation reactions, although these can be more challenging to control and may lead to mixtures of mono- and di-substituted products. These reactions introduce alkyl or aryl groups onto the nitrogen atom, further modifying the compound's structure and properties.

Diazotization and Related Transformations

Primary aromatic amines, such as this compound, can be converted into diazonium salts through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C).

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, collectively known as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including:

| Reagent | Product Functional Group |

| Copper(I) chloride (CuCl) | -Cl |

| Copper(I) bromide (CuBr) | -Br |

| Copper(I) cyanide (CuCN) | -CN |

| Potassium iodide (KI) | -I |

| Water (H₂O) | -OH |

| Hypophosphorous acid (H₃PO₂) | -H |

These transformations provide a powerful synthetic route to introduce functional groups that are not easily accessible through direct substitution methods.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is another key reactive site in this compound, enabling a range of derivatization reactions.

Reduction and Decarboxylation Pathways

The chemical behavior of this compound is characterized by the interplay of its three distinct functional groups: the carboxylic acid, the aromatic amine, and the aryl bromide. These groups influence its reactivity in reduction and decarboxylation reactions.

Reduction Pathways

Direct reduction of the carboxylic acid moiety of this compound to a benzyl (B1604629) alcohol derivative, (4-Amino-3-bromophenyl)methanol, is a potential transformation. While direct reduction of benzoic acids requires strong reducing agents like lithium aluminum hydride (LiAlH₄), these conditions can be incompatible with other functional groups. A common and milder pathway involves a two-step procedure:

Esterification: The carboxylic acid is first converted to its corresponding ester, for example, Methyl 4-amino-3-bromobenzoate. This reaction is typically carried out by refluxing the acid in an alcohol solvent (e.g., methanol) with a catalytic amount of a strong acid or by using reagents like thionyl chloride (SOCl₂) at low temperatures followed by the addition of the alcohol. nih.gov

Reduction of the Ester: The resulting ester can then be reduced to the corresponding benzyl alcohol. This can be achieved using various reducing agents. For instance, the reduction of substituted esters to alcohols can be performed via catalytic hydrogenation using specific ruthenium complexes under hydrogen pressure. chemicalbook.com Another approach for similar substrates, like the reduction of 4-bromobenzoic acid, involves borane (B79455) complexes. chemicalbook.com

This two-step sequence provides a controlled method for the reduction of the carboxylic acid group while preserving the sensitive amino and bromo functionalities on the aromatic ring.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is another significant reaction pathway for this compound and its derivatives.

Acid-Catalyzed Decarboxylation: The decarboxylation of substituted 4-aminobenzoic acids can occur in acidic aqueous solutions. Studies on various substituted analogs, including 3-bromo-4-aminobenzoic acid, have shown that the reaction proceeds through a mechanism involving the protonation of the aromatic ring at the C(1) position (ipso-protonation). researchgate.net The rate of this reaction is dependent on the pH and the nature of the substituents on the ring. researchgate.net

Decarboxylative Coupling Reactions: In modern synthetic chemistry, the carboxyl group can be utilized as a leaving group in transition metal-catalyzed cross-coupling reactions. These decarboxylative coupling reactions form new carbon-carbon or carbon-heteroatom bonds at the position of the former carboxyl group. wikipedia.org This strategy is advantageous as it uses readily available carboxylic acids. The general process involves the formation of a metal carboxylate salt, which then undergoes decarboxylation to generate an organometallic intermediate that participates in the coupling reaction. mdpi.com While specific examples for this compound are not prevalent, the methodology has been applied to a wide range of aromatic carboxylic acids. acs.org

Photoredox-Mediated Decarboxylation: Another contemporary method involves visible light-mediated photoredox catalysis for the direct decarboxylative arylation of α-amino acids. nih.gov This approach allows for the conversion of carboxylic acids into valuable chemical structures under mild conditions. nih.gov

It is important to note that standard thermal decarboxylation typically requires high temperatures and is facilitated by electron-withdrawing groups at the ortho or para positions, or by the presence of a β-carbonyl group, which is not present in this compound. masterorganicchemistry.com

Transition Metal-Catalyzed Coupling Reactions at the Aryl Bromide

The bromine atom on the aromatic ring of this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for the construction of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. Due to the presence of the aryl bromide, this compound and its derivatives are suitable substrates for this transformation.

To avoid potential side reactions with the free carboxylic acid, the reaction is often performed on the corresponding ester, such as Methyl 4-amino-3-bromobenzoate. A typical procedure involves reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. nih.gov

| Parameter | Condition |

| Aryl Halide | Methyl 4-amino-3-bromobenzoate |

| Coupling Partner | Arylboronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Base | Aqueous Sodium Carbonate (Na₂CO₃) |

| Solvent | Toluene/Ethanol (B145695) mixture |

| Atmosphere | Inert (e.g., Argon) |

Table 1: Typical Suzuki-Miyaura Reaction Conditions for a this compound derivative. nih.gov

The reaction has been successfully applied to synthesize a variety of biphenyl (B1667301) derivatives. For instance, the coupling of Methyl 4-amino-3-bromobenzoate with different arylboronic acids is a key step in the synthesis of complex heterocyclic compounds. ambeed.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized depending on the specific boronic acid used. uio.no While aryl bromides are common substrates, the reactivity can be influenced by the electronic nature of other substituents on the ring. nih.gov

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The formation of a new C-N bond at the site of the bromine atom can be achieved through reactions like the Buchwald-Hartwig amination or Ullmann-type couplings.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction between an aryl halide and an amine. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance. organic-chemistry.org A general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org

The presence of both a free amino group and a carboxylic acid on the this compound molecule presents a challenge for this reaction, as these groups can potentially react with the catalyst or base. Therefore, protection of one or both functional groups is often necessary to achieve a successful coupling.

An alternative and often complementary method is the copper-catalyzed Ullmann condensation . This reaction is particularly useful for the amination of aryl halides. Research has shown that copper-catalyzed amination can be highly regioselective. For example, in the amination of 2-bromobenzoic acids, the reaction occurs selectively at the bromine atom adjacent to the carboxylic acid, eliminating the need for protecting the carboxyl group. nih.gov This method has been successfully used to synthesize various N-aryl and N-alkyl anthranilic acid derivatives. nih.gov

| Reaction Type | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium complexes with specialized phosphine (B1218219) ligands (e.g., XPhos, RuPhos) | Aryl bromides, primary/secondary amines | High efficiency, broad scope, often requires strong bases (e.g., NaOt-Bu). libretexts.orgacs.org |

| Ullmann C-N Coupling | Copper salts (e.g., CuI) often with a ligand (e.g., an amino acid) | Aryl bromides, amines, N-heterocycles | Can be performed without protection of a nearby carboxylic acid group. nih.gov |

Table 2: Comparison of C-N Coupling Reactions.

Sonogashira Coupling and Other C-C Cross-Coupling Variants

The Sonogashira coupling provides a reliable route to form C-C bonds between aryl halides and terminal alkynes, creating arylalkyne structures. This reaction is typically co-catalyzed by palladium and copper complexes. researchgate.net The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. researchgate.net

This compound and its derivatives can participate in Sonogashira couplings. For instance, in a multi-step synthesis, this compound was first converted to its methyl ester. The amino group was then transformed into an iodide via a Sandmeyer reaction. This iodo-intermediate subsequently underwent a Sonogashira coupling with an alkyne, demonstrating the utility of this reaction in building complex molecular scaffolds from this starting material. kyoto-u.ac.jp

Studies on related isomers, such as 3-amino-5-bromobenzoic acid, have shown successful Sonogashira coupling with phenylacetylene (B144264) using a Pd(OAc)₂/TPPTS/CuI catalyst system in water, yielding the corresponding alkynylated benzoic acid in good yield (76%). researchgate.net This indicates that the aminobromobenzoic acid scaffold is amenable to this transformation, although electron-donating groups like the amino group can sometimes lead to slightly lower yields compared to electron-withdrawing groups. researchgate.net

| Parameter | Condition (for a related isomer) |

| Aryl Halide | 3-Amino-5-bromobenzoic acid |

| Coupling Partner | Phenylacetylene |

| Catalyst System | Pd(OAc)₂ / TPPTS / CuI |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Water |

| Temperature | 100 °C |

Table 3: Sonogashira Coupling Conditions for an Aminobromobenzoic Acid Isomer. researchgate.net

Other C-C cross-coupling variants beyond Suzuki and Sonogashira reactions can also be employed, leveraging the reactivity of the aryl bromide to introduce diverse functionalities.

Derivatization Strategies and Applications in Complex Molecule Synthesis

Synthesis of Sulfonamide and Benzothiazine Scaffolds

4-Amino-3-bromobenzoic acid serves as a key intermediate in the synthesis of heterocyclic compounds such as sulfonamides and benzothiazines, which are important scaffolds in medicinal chemistry. nih.govscienceopen.comresearchgate.netiucr.org The presence of the amino group allows for facile reaction with sulfonyl chlorides to yield sulfonamides, while the ortho-relationship of the amino and carboxyl groups, along with the bromine atom, can be exploited for the construction of the benzothiazine ring system.

Different aromatic anilines, including this compound, are employed for the synthesis of carboxamides and sulfonamides. nih.govscienceopen.comresearchgate.net Research has demonstrated its role as a precursor for these classes of compounds, highlighting its utility in generating libraries of molecules with potential biological activity. nih.govscienceopen.comresearchgate.netiucr.org For instance, it has been used as a starting material in the synthesis of 3-(8-bromo-2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide. unifi.it

The synthesis of these scaffolds often involves multi-step reaction sequences. The general synthetic approach is outlined in the table below.

| Target Scaffold | General Synthetic Approach | Key Intermediates |

| Sulfonamides | Reaction of the amino group of this compound with a sulfonyl chloride in the presence of a base. | N-(4-carboxy-2-bromophenyl)sulfonamides |

| Benzothiazines | Cyclization reactions involving the amino and carboxyl groups, often after initial derivatization. | - |

Further detailed research is required to fully elucidate the specific reaction conditions and yields for the synthesis of a broader range of sulfonamide and benzothiazine derivatives from this compound.

Incorporation into Peptide Derivatives and Unnatural Amino Acid Analogs

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it a suitable candidate for incorporation into peptide chains. chemicalbook.comsigmaaldrich.comsigmaaldrich.com It can be utilized in solution-phase peptide synthesis, acting as an unnatural amino acid analog. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This allows for the introduction of a rigid, substituted aromatic moiety into peptides, which can influence their conformation, stability, and biological activity.

The incorporation of such unnatural amino acids is a key strategy in peptidomimetic design, aiming to develop peptide-based drugs with improved pharmacokinetic properties. The bromine atom on the aromatic ring offers a site for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of peptide derivatives.

| Application | Synthetic Utility | Potential Impact on Peptide Properties |

| Unnatural Amino Acid Analog | Can be coupled with other amino acids or peptide fragments using standard peptide coupling reagents. chemicalbook.comsigmaaldrich.comsigmaaldrich.com | Induces conformational constraints, enhances proteolytic stability, and provides a handle for further modification. |

| Peptide Derivatives | The bromo-substituent can be used for post-synthetic modification via reactions like Suzuki or Sonogashira coupling. | Allows for the attachment of various side chains, fluorescent labels, or other functional groups to modulate biological activity or for use as research tools. |

Design and Synthesis of Novel Drug Scaffolds and Lead Compounds

This compound is a valuable starting material for the design and synthesis of novel drug scaffolds and lead compounds. chemimpex.comchemimpex.com Its utility spans various therapeutic areas, including the development of anti-inflammatory and analgesic agents. chemimpex.comchemimpex.com The ability to derivatize the amino, carboxyl, and bromo functionalities allows for the exploration of a wide chemical space in the search for new bioactive molecules.

This compound and its ethyl ester derivative are recognized as important intermediates in pharmaceutical development. netascientific.com The bromine atom, in particular, enhances the reactivity of the molecule, making it amenable to a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, which are instrumental in drug design and development. chemimpex.comnetascientific.com It has been investigated for its potential to inhibit tumor proliferation and as an antibacterial agent that targets bacterial ribosomes. biosynth.com

| Therapeutic Area | Role of this compound | Examples of Synthesized Scaffolds |

| Anti-inflammatory | Serves as a scaffold for building molecules with anti-inflammatory properties. chemimpex.comchemimpex.com | Specific examples from detailed research are pending. |

| Analgesic | Used as a starting material for compounds with potential pain-relieving effects. chemimpex.comchemimpex.com | Specific examples from detailed research are pending. |

| Anticancer | Investigated for its ability to inhibit tumor growth. biosynth.com | Specific examples from detailed research are pending. |

| Antibacterial | Shown to have activity against Gram-positive bacteria by inhibiting protein synthesis. biosynth.com | Specific examples from detailed research are pending. |

Utilization in the Synthesis of Dyes, Pigments, and Functional Materials

The aromatic nature of this compound makes it a useful intermediate in the synthesis of dyes and pigments. chemimpex.com The amino group can be diazotized and coupled with various aromatic compounds to produce azo dyes, which are a large and important class of colorants. The bromine substituent can influence the color and lightfastness of the resulting dyes.

Beyond colorants, this compound is also applied in the formulation of polymers and resins, where it can enhance material properties. chemimpex.com Its bifunctional nature allows it to be incorporated into polymer backbones, potentially improving thermal stability and other characteristics. The reactivity of the bromine atom can also be used for post-polymerization modification to create functional materials with tailored properties.

| Application | Synthetic Role | Resulting Product Properties |

| Dyes and Pigments | Acts as a diazo component in the synthesis of azo dyes. chemimpex.com | The bromo-substituent can modulate the chromophore, affecting the color and stability of the dye. |

| Polymers and Resins | Can be used as a monomer or an additive in polymerization processes. chemimpex.com | May enhance thermal stability, flame retardancy, and other physical properties of the resulting materials. |

| Functional Materials | The bromine atom provides a site for grafting functional groups onto polymer chains. | Allows for the creation of materials with specific functionalities for various applications. |

Precursor for Agrochemicals (Herbicides, Pesticides)

This compound and its derivatives are employed as intermediates in the synthesis of agrochemicals, including herbicides and pesticides. chemimpex.com The development of new and effective crop protection agents is crucial for modern agriculture, and this compound provides a scaffold for the creation of novel active ingredients.

The specific structures of the agrochemicals derived from this compound and their modes of action are varied. The synthetic versatility of this precursor allows for the generation of a wide range of molecules that can be screened for herbicidal or pesticidal activity.

| Agrochemical Class | Role of this compound |

| Herbicides | Serves as a building block for the synthesis of molecules that interfere with plant growth. chemimpex.com |

| Pesticides | Used as a precursor for compounds designed to control various agricultural pests. chemimpex.com |

Computational Chemistry and Theoretical Investigations of 4 Amino 3 Bromobenzoic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of benzoic acid derivatives. For molecules like 4-Amino-3-bromobenzoic acid, DFT calculations can elucidate its electronic structure, reactivity, and the subtle interplay between its functional groups—the carboxylic acid, the amino group, and the bromine atom. These computational methods allow for the prediction of various molecular parameters that are often challenging to determine experimentally.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability.

For substituted bromobenzoic acids, the distribution of these orbitals is key. In a related compound, 2-amino-5-bromobenzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level showed that the HOMO is primarily localized on the benzene (B151609) ring, the amino group, and the bromine atom, while the LUMO is concentrated on the ring and the carboxylic acid (COOH) group. This suggests that a HOMO→LUMO transition involves a transfer of electron density to the COOH group. The energy gap for this isomer was calculated to be approximately 4.19 eV in the gaseous phase. While specific DFT calculations for this compound are not widely published, analysis of a related nitro-bromo substituted benzoic acid provided an estimated band gap of 2.72 eV, significantly lower than the 3.95 eV of unsubstituted benzoic acid, indicating increased reactivity. A high HOMO-LUMO gap suggests high stability for a molecule. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative based on related isomers) Note: These values are based on published data for closely related isomers like 2-amino-5-bromobenzoic acid and are intended to be illustrative for this compound.

| Parameter | Energy (eV) - Gas Phase | Energy (eV) - Ethanol (B145695) | Energy (eV) - Water |

|---|---|---|---|

| HOMO | -6.06 | -6.07 | -6.07 |

| LUMO | -1.88 | -1.89 | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.18 | 4.18 | 4.18 |

Electrostatic Potential Surfaces and Charge Distribution

Molecular Electrostatic Potential (MEP) surfaces are invaluable for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

In substituted benzoic acids, the most negative potential is generally located around the oxygen atoms of the carboxyl group, identifying them as sites for electrophilic interaction. The hydrogen atoms of the amino group and the carboxylic acid, being electron-deficient, typically show positive potential. researchgate.net These charge distributions are critical in understanding the non-covalent interactions of the molecule, such as the formation of hydrogen bonds, which are prominent in the crystal structure of this compound. nih.govnih.gov The analysis of Mulliken atomic charges, another output of DFT calculations, can further quantify the charge distribution within the molecule.

Analysis of Tautomeric Forms and Conformational Energetics

This compound can exist in different tautomeric and conformational forms. Tautomerism can arise from proton migration, for instance, between the amino and carboxyl groups to form a zwitterionic species. Conformational analysis involves the study of different spatial arrangements of the atoms, particularly rotation around single bonds, such as the C-C bond connecting the carboxyl group to the benzene ring.

Experimental X-ray diffraction data for this compound reveals that the asymmetric unit of its crystal cell contains two molecules with slight variations in bond lengths and angles, representing two distinct conformers. nih.govnih.govindexcopernicus.com Both conformers are stabilized by an intramolecular hydrogen bond between the amino group and the bromine atom (N—H···Br). indexcopernicus.com Furthermore, the molecules form dimers through strong O—H···O hydrogen bonds between their carboxylate groups. nih.govnih.gov Theoretical studies on the closely related 2-amino-5-bromobenzoic acid have used DFT to calculate the relative energies of different conformers to identify the most stable structures. dergipark.org.tr Such calculations are essential for understanding the molecule's structural preferences and the energetics of its various forms.

Table 2: Crystallographic Data for this compound Conformers Source: Based on data from Arshad, M. N., et al. (2009). Acta Crystallographica Section E, 65(Pt 3), o640. nih.govindexcopernicus.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 24.3968 (11) |

| b (Å) | 4.8388 (2) |

| c (Å) | 12.8040 (5) |

| Molecules per Asymmetric Unit | 2 |

| Key Intermolecular Interaction | O—H···O hydrogen bond dimers |

| Key Intramolecular Interaction | N—H···Br hydrogen bond |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to explore the conformational landscape, study folding processes, and understand the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations could be employed to investigate the stability of its different conformers in various solvents. By simulating the molecule in an explicit solvent box (e.g., water), one can observe how solvent molecules interact with the solute and influence its structure and dynamics. These simulations are particularly useful for understanding how hydrogen bonding patterns with the solvent might compete with or alter the intermolecular and intramolecular hydrogen bonds observed in the crystal state. Although specific MD studies on this compound are not prominent in the literature, this technique is a standard computational tool for such investigations. For instance, MD simulations have been used to calculate mechanical properties of co-crystals involving related benzoic acid derivatives. semanticscholar.org

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemical compounds based on their molecular structures. These models establish a mathematical correlation between descriptors derived from the molecular structure and an observed activity.

For a class of compounds like substituted benzoic acids, QSAR models can be highly effective. The development of a QSAR model for activities related to this compound would involve several steps:

Data Set Collection: A series of substituted benzoic acids with measured biological activity (e.g., enzyme inhibition, antibacterial effect) would be compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can include constitutional, topological, electronic (like HOMO/LUMO energies and charges from DFT), and steric parameters.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

A study on the binding of 24 substituted benzoic acids to bovine serum albumin successfully developed QSAR models where the binding affinity correlated well with Hammett constants and other electronic descriptors. Although this compound was not included, its isomers were, demonstrating the applicability of QSAR to this chemical family. Such a model could predict the activity of this compound based on the electronic effects of its amino and bromo substituents.

Theoretical Prediction of Spectroscopic Parameters and Vibrational Modes

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental spectra (like Infrared and Raman) to validate the computed structure. The calculation of vibrational frequencies is a standard output of a DFT geometry optimization.

Several computational studies on isomers of this compound have been performed, often using its known crystal structure as a reference or starting point for calculations. dergipark.org.tr In these studies, the vibrational frequencies are computed using DFT (e.g., at the B3LYP level), and the results are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations. The potential energy distribution (PED) analysis is then used to assign the calculated vibrational modes to specific types of atomic motion (e.g., C=O stretching, N-H bending, C-Br stretching). This combined experimental and theoretical approach provides a detailed and reliable assignment of the vibrational spectrum. dergipark.org.tr

Supramolecular Chemistry and Crystal Engineering with 4 Amino 3 Bromobenzoic Acid

Rational Design of Hydrogen Bond-Driven Self-Assemblies

The self-assembly of 4-amino-3-bromobenzoic acid in the solid state is predominantly governed by a network of hydrogen bonds established by its carboxylic acid and amino functional groups. The carboxylic acid group is a potent hydrogen bond donor and acceptor, reliably forming robust cyclic dimers. researchgate.netnih.gov In the crystal structure of 4A3BBA, two molecules associate through a pair of O—H···O hydrogen bonds between their carboxylic acid moieties, creating the well-known R²₂(8) graph set motif. nih.gov

These primary dimer units are then further linked into more extended polymeric structures through additional intermolecular hydrogen bonds involving the amino groups and the carboxylic oxygen atoms. nih.govnih.gov This hierarchical assembly leads to the formation of various higher-order ring motifs, such as R²₁(6), R³₂(8), and R³₃(15), which weave the dimers into a stable, three-dimensional supramolecular framework. nih.govscienceopen.com The asymmetric unit of the known crystal structure of this compound contains two independent molecules, which exhibit slight conformational differences but participate in similar hydrogen bonding patterns. researchgate.netnih.govnih.gov An intramolecular N—H···Br hydrogen bond is also observed, which contributes to the planarity of the individual molecules. nih.gov

The predictability of these hydrogen bonding patterns, particularly the carboxylic acid dimer, makes 4A3BBA a valuable component for designing more complex multi-component crystals, where these interactions can be systematically utilized to control molecular arrangement.

Table 1: Selected Hydrogen Bond Geometries in the Crystal Structure of this compound

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code |

|---|---|---|---|---|---|---|---|

| O1 | H1 | O4 | 0.82 | 1.83 | 2.648 (3) | 173 | x, -1+y, z |

| O3 | H3 | O2 | 0.82 | 1.81 | 2.628 (3) | 173 | x, 1+y, z |

| N1 | H1N | O2 | 0.86 | 2.19 | 3.003 (4) | 158 | - |

| N2 | H2N | O1 | 0.86 | 2.22 | 3.064 (4) | 165 | - |

| C5 | H5 | O2 | 0.93 | 2.59 | 3.407 (4) | 147 | -1/2+x, 3/2-y, z |

| C12 | H12 | O4 | 0.93 | 2.54 | 3.470 (4) | 174 | 1/2+x, 3/2-y, 1/2+z |

Data derived from crystallographic information file for this compound. nih.govscienceopen.com

Exploration of Halogen Bonding Interactions in Co-crystals and Salts

The bromine atom at the 3-position of the 4A3BBA molecule introduces the capability for halogen bonding, a highly directional and specific non-covalent interaction that has gained prominence as a tool in crystal engineering. researchgate.net Halogen bonds (XBs) typically involve a region of positive electrostatic potential (the σ-hole) on the halogen atom interacting with a Lewis basic site, such as a nitrogen or oxygen atom. researchgate.net

The strength and geometry of these halogen bonds are predictable, with typical C—Br···N angles approaching linearity (180°). nih.gov In a study involving a bromo-substituted benzoic acid and a pyridine-containing co-former, a charge-assisted Br···N halogen bond with a C-Br···N angle of 177° was observed, demonstrating the robustness of this interaction in linking ion pairs into an infinite one-dimensional chain. nih.gov The interplay between the strong, charge-assisted hydrogen bonds of a salt and the weaker but highly directional halogen bond allows for a nuanced control over the final crystal packing. nih.gov This dual-interaction approach is a powerful strategy in supramolecular synthesis. nih.gov

Co-crystallization Strategies for Modulating Solid-State Properties

Co-crystallization, the process of combining two or more different molecules in a single crystal lattice, is a primary strategy for modifying the physicochemical properties of a solid material without altering its covalent structure. This compound is an ideal candidate for co-crystal design due to its trifunctional nature, offering sites for hydrogen bonding (acid and amine) and halogen bonding (bromine).

The general strategy involves selecting co-formers with complementary functional groups.

Acid-Pyridine Synthon: A common and highly reliable approach is to co-crystallize 4A3BBA with pyridine-based molecules. acs.org This typically results in the formation of a robust O—H···N hydrogen bond between the carboxylic acid and the pyridine (B92270) nitrogen, or a charge-assisted N⁺—H···O⁻ interaction if proton transfer occurs to form a salt. nih.govacs.org

Acid-Amide Synthon: Co-crystallization with amides can produce a reliable acid-amide heterosynthon, which has been used effectively in designing modular co-crystals. acs.org

Exploiting Halogen Bonds: Co-formers with strong halogen bond acceptors (e.g., other pyridines, carbonyls, or nitro groups) can be specifically chosen to engage the bromine atom of 4A3BBA, adding another layer of structural control. nih.gov

Polymorphism and Pseudopolymorphism in Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a phenomenon of critical importance in materials science. While extensive studies have been conducted on the polymorphism of related molecules like p-aminobenzoic acid, which is known to have at least four polymorphs (α, β, γ, and δ), information on the polymorphism of this compound itself is not widely reported in the reviewed literature. rsc.org The currently known crystal structure is orthorhombic, belonging to the Pna2₁ space group. nih.govscienceopen.com

However, the potential for polymorphism certainly exists. The presence of flexible functional groups and the possibility of forming different hydrogen-bonding synthons could lead to different packing arrangements under varying crystallization conditions (e.g., solvent, temperature, pressure).

Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates or hydrates, is also a strong possibility for 4A3BBA. The formation of solvates is common for molecules with strong hydrogen bonding groups, as solvent molecules can compete for and participate in the hydrogen-bonding network. For example, studies on similar benzoic acid derivatives have shown the formation of solvates with solvents like pyridine or dichloromethane (B109758), where the solvent molecules are integrated into the crystal structure, often disrupting the typical acid-acid dimer motif in favor of acid-solvent hydrogen bonds. rsc.org No specific pseudopolymorphs of 4A3BBA were identified in the searched literature, but their existence remains plausible.

Influence of Intermolecular Interactions on Crystal Packing and Stability

The final three-dimensional architecture and thermodynamic stability of crystalline this compound are a direct consequence of the complex interplay of various intermolecular forces. The packing is not dictated by a single interaction but by the energetic balance of all contributing forces.

Hydrogen Bonds (O—H···O, N—H···O): These are the most dominant interactions, establishing the primary structural motifs. The formation of the carboxylic acid R²₂(8) dimer is the most significant energy contributor, creating a stable, centrosymmetric unit that forms the foundation of the crystal structure. researchgate.netnih.gov These dimers are then cross-linked by weaker N—H···O hydrogen bonds, which provide stability in the other dimensions. nih.gov

π-π Stacking: Aromatic rings can stack upon one another, contributing van der Waals forces that add to the cohesive energy of the crystal. The arrangement of 4A3BBA molecules facilitates such interactions, further stabilizing the layered motifs created by the hydrogen bonds.

The combination of these interactions leads to a densely packed and stable crystal lattice. nih.gov The stability of such structures can be investigated using computational methods to calculate lattice energies or experimental techniques like Differential Scanning Calorimetry (DSC) to determine melting points and phase transition temperatures. researchgate.net The robustness of the primary hydrogen-bonded synthons suggests a high degree of thermodynamic stability for the observed crystalline form. researchgate.net

Advanced Applications in Biomedical and Materials Research

Role as an Intermediate in Pharmaceutical Development and Drug Discovery

4-Amino-3-bromobenzoic acid is a versatile aromatic amino acid derivative that serves as a crucial intermediate and building block in the synthesis of more complex molecules for pharmaceutical applications. chemimpex.com Its chemical structure, featuring an amino group, a carboxylic acid, and a bromine substituent, allows for a variety of chemical modifications and reactions, making it a valuable component in drug design and development. chemimpex.com The presence of the bromine atom, in particular, enhances its reactivity. chemimpex.com Researchers have utilized this compound as a precursor for synthesizing sulfonamides and benzothiazines, classes of compounds with known biological activities. researchgate.netnih.govscienceopen.com

The scaffold of this compound is integral to the development of novel anti-inflammatory and analgesic agents. chemimpex.com Its utility as an intermediate allows for the construction of larger molecules designed to interact with biological targets involved in inflammation and pain pathways. Research has focused on synthesizing derivatives that can modulate these processes.

For instance, studies have been conducted on new benzothiazole (B30560) derivatives, for which this compound can serve as a precursor. nih.govscienceopen.comnih.gov Certain synthesized benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties have demonstrated significant in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov The anti-inflammatory effects of two notable derivatives, compared with the standard drug Indomethacin, are detailed below. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of Benzothiazole Derivatives

| Compound | Dose (mg/kg) | Edema Inhibition after 1 hr (%) | Edema Inhibition after 2 hrs (%) | Edema Inhibition after 3 hrs (%) |

|---|---|---|---|---|

| 17c | 20 | 72.31 | 76.47 | 80.22 |

| 17i | 20 | 41.54 | 64.04 | 73.02 |

| Indomethacin | 10 | 56.92 | 63.53 | 64.84 |

Source: Data compiled from research on novel anti-inflammatory and analgesic agents. nih.gov

Further investigation into the mechanisms of these derivatives revealed their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov